1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene
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Overview
Description
1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene is an organophosphorus compound characterized by the presence of two 4-methoxyphenyl groups attached to a phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by oxidation with hydrogen peroxide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: 4-methoxyphenylmagnesium bromide, phosphorus trichloride, hydrogen peroxide
Another method involves the copper-catalyzed cross-coupling of 4-methoxyphenylboronic acid with diphenylphosphine oxide. This reaction is carried out under an inert atmosphere with the following conditions:
Temperature: 80°C to 120°C
Solvent: Toluene or dimethylformamide
Catalyst: Copper(I) iodide
Ligand: 2,2’-bipyridine
Industrial Production Methods
Industrial production of di(4-methoxyphenyl)phosphine oxide typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction of di(4-methoxyphenyl)phosphine oxide can yield the corresponding phosphine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides
Reduction: Di(4-methoxyphenyl)phosphine
Substitution: Various substituted phosphine oxides
Scientific Research Applications
1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of di(4-methoxyphenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide moiety. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to act as a ligand in metal-catalyzed reactions is attributed to its electron-donating properties, which enhance the reactivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine oxide
- Di(4-methylphenyl)phosphine oxide
- Di(4-chlorophenyl)phosphine oxide
Uniqueness
1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various applications, particularly in catalysis and materials science.
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)phosphonoylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O3P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMTQKUPOOLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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